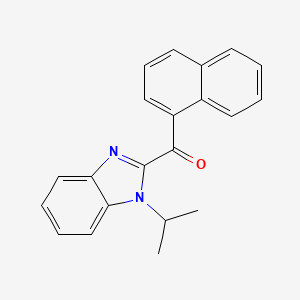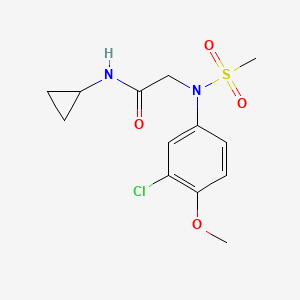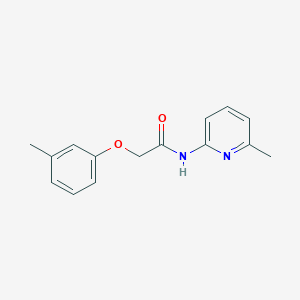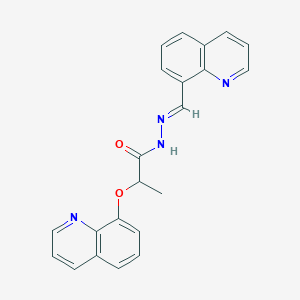
(1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone, also known as IBNAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBNAM is a fluorescent molecule that has been used as a probe for studying biological processes, as well as a precursor for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone is not well understood. However, it is believed that (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone interacts with biomolecules such as proteins and nucleic acids, leading to changes in their conformation and function. (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone has been shown to bind to DNA and RNA, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
(1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone has been shown to have low toxicity and is not mutagenic or cytotoxic. It has been used in vivo to image tumors and other biological processes. (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
(1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone has several advantages for lab experiments. It is a highly fluorescent molecule, making it easy to detect and quantify. It has low toxicity and is not mutagenic or cytotoxic, making it safe for use in vivo. However, (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone has some limitations, such as its limited solubility in aqueous solutions and its sensitivity to pH.
Zukünftige Richtungen
There are several future directions for (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone research. One direction is to develop new (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone-based fluorescent sensors for detecting biomolecules such as proteins and nucleic acids. Another direction is to explore the use of (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone as a therapeutic agent for treating diseases such as cancer and neurodegenerative disorders. Additionally, (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone can be used to study the dynamics of biological processes in living cells and organisms.
Synthesemethoden
(1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone can be synthesized through a multi-step reaction starting from 2-naphthol and isatin. The first step involves the condensation of 2-naphthol with isatin in the presence of a base to form 2-(1-naphthyl)-2,3-dihydro-1H-benzo[d]imidazole-1,3-dione. The second step involves the oxidation of the intermediate product using an oxidizing agent to form (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone.
Wissenschaftliche Forschungsanwendungen
(1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone has been widely used as a fluorescent probe for studying biological processes. It has been used to detect protein-protein interactions, enzyme activity, and DNA binding. (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone has also been used as a precursor for the synthesis of other compounds, such as (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone-based fluorescent sensors and (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone-conjugated nanoparticles.
Eigenschaften
IUPAC Name |
naphthalen-1-yl-(1-propan-2-ylbenzimidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-14(2)23-19-13-6-5-12-18(19)22-21(23)20(24)17-11-7-9-15-8-3-4-10-16(15)17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVWDFLYYZUJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
naphthalen-1-yl[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B5716531.png)
![5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716542.png)



![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5716561.png)

![2-[(4-amino-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)thio]-N-phenylacetamide](/img/structure/B5716574.png)

![N-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5716583.png)

![3-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5716608.png)
![methyl 2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5716619.png)